molecular formula C19H20N2O3 B564727 Oxyphenbutazone-d9 CAS No. 1189693-23-9

Oxyphenbutazone-d9

Cat. No.: B564727
CAS No.: 1189693-23-9
M. Wt: 333.435
InChI Key: HFHZKZSRXITVMK-ZNZAITRCSA-N
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Description

Oxyphenbutazone-d9 is a deuterated form of oxyphenbutazone, a nonsteroidal anti-inflammatory drug. The deuterium isotopes in this compound replace the hydrogen atoms in the n-butyl group of the parent compound. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug, as deuterium can provide insights into the stability and behavior of the compound in biological systems .

Scientific Research Applications

Oxyphenbutazone-d9 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of oxyphenbutazone. The deuterium labeling allows researchers to track the compound more accurately in biological systems. It has applications in:

    Chemistry: Used to study reaction mechanisms and the stability of the compound under various conditions.

    Biology: Helps in understanding the metabolic pathways and interactions of the drug within biological systems.

    Medicine: Provides insights into the pharmacokinetics of oxyphenbutazone, aiding in the development of safer and more effective drugs.

    Industry: Used in the development of analytical methods for drug testing and quality control.

Mechanism of Action

Oxyphenbutazone-d9, like its parent compound Oxyphenbutazone, works by blocking the release of certain chemical messengers that cause pain and inflammation .

Safety and Hazards

Oxyphenbutazone-d9 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . The parent compound, Oxyphenbutazone, was withdrawn from markets due to bone marrow suppression . It may raise the risk of heart and blood vessel problems like heart attack and stroke .

Preparation Methods

The preparation of Oxyphenbutazone-d9 involves the introduction of deuterium isotopes into the structure of oxyphenbutazone. This process typically requires specialized reagents and conditions, and is carried out in an experienced chemical laboratory. The synthetic route involves the deuteration of the n-butyl group in oxyphenbutazone, which can be achieved through various chemical reactions that replace hydrogen atoms with deuterium .

Chemical Reactions Analysis

Oxyphenbutazone-d9, like its non-deuterated counterpart, undergoes several types of chemical reactions:

Comparison with Similar Compounds

Oxyphenbutazone-d9 is similar to other nonsteroidal anti-inflammatory drugs such as phenylbutazone and ibuprofen. its deuterated form provides unique advantages in research settings:

Similar compounds include:

  • Phenylbutazone
  • Ibuprofen
  • Naproxen
  • Diclofenac

These compounds share similar anti-inflammatory properties but differ in their chemical structures and specific mechanisms of action.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-2-phenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3/i1D3,2D2,3D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHZKZSRXITVMK-ZNZAITRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676095
Record name 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189693-23-9
Record name 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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